Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (R)-
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Overview
Description
Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- is a complex organic compound with significant applications in various scientific fields. This compound features a unique bicyclic structure, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled temperature and pressure conditions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, often using pyridine as a starting material.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyridyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Pyridine, sodium hydride, and other nucleophiles.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action and receptor binding.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism by which Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes and receptors, modulating their activity. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, (S)-: The enantiomer of the compound , differing only in the spatial arrangement of atoms.
N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylacetamide: A similar compound with an acetamide group instead of a propionamide group.
N-(2-(3-Azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridylbutyramide: Another analog with a butyramide group.
Uniqueness
The uniqueness of Propionamide, N-(2-(3-azabicyclo(3.2.0)hept-3-yl)-1-methylethyl)-N-2-pyridyl-, ®- lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
82178-85-6 |
---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(2R)-1-(3-azabicyclo[3.2.0]heptan-3-yl)propan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-17(21)20(16-6-4-5-9-18-16)13(2)10-19-11-14-7-8-15(14)12-19/h4-6,9,13-15H,3,7-8,10-12H2,1-2H3/t13-,14?,15?/m1/s1 |
InChI Key |
FNICGOJATFUBFY-WLYUNCDWSA-N |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CC3CCC3C2 |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CC3CCC3C2 |
Origin of Product |
United States |
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